Gpbar-A

Description

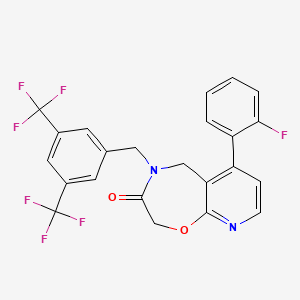

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gpbar-A: A Selective GPBAR1 Agonist for Research and Drug Development

An In-depth Technical Guide

Introduction

Gpbar-A is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. As a non-bile acid agonist, this compound provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPBAR1. This receptor is a key regulator of energy homeostasis, glucose metabolism, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), as well as inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound activates GPBAR1, a Gs-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates the diverse biological effects of GPBAR1 activation.

Quantitative Data

The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.

| Parameter | Cell Line | Assay Type | Value | Reference |

| cAMP Production | GLUTag cells | cAMP Assay | 57% increase at 3 µM | [1] |

| GLP-1 Secretion | GLUTag cells | GLP-1 Release Assay | Stimulates release at 3 µM | [1] |

| Primary colonic cultures | GLP-1 Release Assay | 4.2-fold increase at 3 µM | [1] | |

| Upper small intestinal cultures | GLP-1 Release Assay | 2.6-fold increase at 3 µM | [1] |

Signaling Pathways

Activation of GPBAR1 by this compound initiates a primary signaling cascade through the Gαs subunit, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn phosphorylate downstream targets, including the cAMP response element-binding protein (CREB). This pathway is central to many of the metabolic benefits associated with GPBAR1 activation, such as the secretion of glucagon-like peptide-1 (GLP-1).

Beyond the canonical Gs-cAMP pathway, GPBAR1 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can subsequently activate the Extracellular signal-regulated kinase (ERK) pathway. Additionally, GPBAR1 signaling can involve β-arrestin recruitment, which may lead to G protein-independent signaling events and receptor internalization.

Visualizing GPBAR1 Signaling

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound as a selective GPBAR1 agonist.

GPBAR1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the GPBAR1 receptor.

Materials:

-

HEK293 cells stably expressing human GPBAR1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [³H]-LCA or a specific synthetic radiolabeled GPBAR1 agonist)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known unlabeled GPBAR1 agonist like lithocholic acid)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-GPBAR1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a saturating concentration of the unlabeled control.

-

Incubate at a defined temperature and time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Measurement Assay

This functional assay measures the ability of this compound to stimulate cAMP production in cells expressing GPBAR1.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPBAR1

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Positive control (e.g., Forskolin)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Seeding:

-

Seed GPBAR1-expressing cells into a 96-well plate and culture overnight.

-

-

Compound Treatment:

-

Wash the cells with stimulation buffer.

-

Add varying concentrations of this compound or controls to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

-

GLP-1 Secretion Assay

This assay assesses the ability of this compound to stimulate GLP-1 secretion from enteroendocrine L-cells.

Materials:

-

GLUTag or NCI-H716 cells, or primary intestinal cultures

-

Cell culture medium

-

Secretion buffer (e.g., KRB buffer)

-

This compound

-

Positive control (e.g., phorbol myristate acetate)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture:

-

Culture enteroendocrine cells in appropriate plates.

-

-

Stimulation:

-

Wash cells with secretion buffer.

-

Incubate cells with this compound and a DPP-IV inhibitor for a defined period (e.g., 2 hours).

-

-

Sample Collection and Analysis:

-

Collect the supernatant.

-

Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit.

-

-

Data Analysis:

-

Normalize GLP-1 secretion to the total protein content of the cells.

-

Compare the GLP-1 secretion in this compound-treated cells to untreated controls.

-

Selectivity Profile

To be a truly valuable research tool and a potential therapeutic lead, this compound must exhibit high selectivity for GPBAR1 over other related receptors, particularly the farnesoid X receptor (FXR), another bile acid receptor with distinct signaling pathways and physiological roles. The selectivity of this compound can be assessed using reporter gene assays in cells expressing either GPBAR1 or FXR. A highly selective agonist will show potent activation of GPBAR1 with minimal to no activity at FXR.

Conclusion

This compound is a selective agonist of GPBAR1 that serves as a critical tool for elucidating the complex biology of this receptor. Its ability to stimulate the Gs-cAMP pathway and downstream events like GLP-1 secretion underscores its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological characterization of this compound and other selective GPBAR1 agonists. Further research is warranted to fully delineate its in vivo efficacy and safety profile.

References

Gpbar-A: A Technical Guide to a Potent GPBAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpbar-A is a potent and specific synthetic agonist of the G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as the Takeda G protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of GPBAR1 activation. The document includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to GPBAR1 and the Discovery of this compound

The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) is a member of the GPCR superfamily that is activated by bile acids. It is expressed in a variety of tissues and is involved in the regulation of energy homeostasis, glucose metabolism, and inflammation. The discovery of GPBAR1 as a bile acid receptor opened new avenues for therapeutic intervention in metabolic and inflammatory diseases.

While the specific details surrounding the initial discovery of this compound, including the lead identification and optimization process, are not extensively documented in publicly available literature, it has emerged as a valuable tool compound for studying GPBAR1 biology due to its high potency and selectivity. It is commercially available from several suppliers for research purposes.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 4-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-4,5-dihydro-pyrido[3,2-f]-1,4-oxazepin-3(2H)-one |

| Molecular Formula | C₂₃H₁₅F₇N₂O₂ |

| Molecular Weight | 484.37 g/mol |

| CAS Number | 877052-79-4 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM)[1] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted pyridone core with a 3,5-bis(trifluoromethyl)benzyl moiety and a 2-fluorophenyl group through a series of organic reactions. The synthesis of structurally related compounds often involves multi-step sequences that may include condensation, cyclization, and substitution reactions.

Pharmacological Data

This compound is a potent agonist of GPBAR1. Its activation of the receptor has been characterized in various in vitro systems.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Reporter Gene Assay | HEK293 | EC₅₀ | 0.23 nM | [2] |

| GLP-1 Secretion | GLUTag cells | Fold Increase (at 3 µM) | - | [2] |

| GLP-1 Secretion | Primary colonic cultures | Fold Increase (at 3 µM) | 4.2 | [2] |

| GLP-1 Secretion | Upper small intestinal cultures | Fold Increase (at 3 µM) | 2.6 | [2] |

| cAMP Production | GLUTag cells | % Increase (at 3 µM) | 57% |

Signaling Pathways

Activation of GPBAR1 by this compound initiates a downstream signaling cascade primarily through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

Figure 1: this compound mediated GPBAR1 signaling pathway.

Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from the murine GLUTag enteroendocrine cell line in response to this compound.

Materials:

-

GLUTag cells

-

DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin

-

24-well tissue culture plates

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with 0.1% BSA

-

This compound

-

DPP-4 inhibitor (e.g., sitagliptin)

-

Active GLP-1 ELISA Kit

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture GLUTag cells in supplemented DMEM at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Seed 2 x 10⁵ cells/well into 24-well plates and allow them to adhere for 48 hours.

-

Wash and Pre-incubation: Wash cells twice with KRBB and then pre-incubate in 500 µL of KRBB for 1 hour at 37°C.

-

Treatment: Aspirate the buffer and add 500 µL of KRBB containing the desired concentrations of this compound or vehicle control (DMSO). A positive control, such as 10 mM glucose, should be included. Incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge to remove any cellular debris.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Protein Quantification: Lyse the cells in each well and measure the total protein concentration using a BCA protein assay.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well.

References

An In-depth Technical Guide to Gpbar1 Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5 or M-BAR, is a multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by bile acids, Gpbar1 is expressed in a wide array of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells. Its activation triggers a cascade of downstream signaling events that influence glucose homeostasis, energy expenditure, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease, as well as inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways of Gpbar1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

Gpbar1 activation initiates a complex network of intracellular signaling cascades. While the canonical pathway involves the coupling to Gαs and subsequent production of cyclic AMP (cAMP), a growing body of evidence highlights the importance of non-canonical, Gαs-independent signaling routes.

The Canonical Gαs-cAMP-PKA Signaling Pathway

The most well-characterized Gpbar1 signaling pathway is initiated by its coupling to the stimulatory G protein, Gαs.[1] Upon agonist binding, Gpbar1 undergoes a conformational change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors and enzymes, thereby modulating their activity.

A key downstream effector of the Gpbar1-cAMP-PKA axis is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their transcription. This pathway is central to many of the physiological effects of Gpbar1 activation, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and the regulation of energy expenditure in brown adipose tissue.

References

- 1. benchchem.com [benchchem.com]

- 2. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Surface: A Technical Guide to the Cellular Targets of Gpbar-A and TGR5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpbar-A is a potent and selective synthetic agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. While TGR5 is the primary and intended target of this compound, a comprehensive understanding of its cellular effects requires an exploration of both the intricate signaling pathways downstream of TGR5 activation and the potential for TGR5-independent activities of its endogenous ligands, the bile acids. This technical guide provides an in-depth analysis of the cellular targets and signaling cascades affected by this compound and other TGR5 agonists, with a focus on effects that extend beyond simple Gαs-cAMP signaling. We will delve into the broader cellular interactome of bile acids, detail key experimental methodologies for investigating these interactions, and present quantitative data where available.

I. Cellular Targets of Bile Acids: A Landscape Beyond TGR5

While this compound is designed for TGR5 specificity, its natural counterparts, bile acids, interact with a range of cellular targets. Understanding this broader context is crucial for interpreting the full spectrum of physiological effects observed in response to bile acid signaling and for appreciating the selectivity of synthetic agonists.

Nuclear Receptors: Intracellular Hubs of Bile Acid Signaling

Once transported into the cell, bile acids can directly engage with several nuclear receptors, thereby modulating gene transcription in a TGR5-independent manner. This represents a significant parallel signaling axis for these endogenous molecules.

| Nuclear Receptor | Endogenous Bile Acid Ligands (Examples) | Primary Function in Bile Acid Homeostasis |

| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA), Cholic acid (CA), Deoxycholic acid (DCA), Lithocholic acid (LCA) | Master regulator of bile acid synthesis and transport[1][2]. |

| Pregnane X Receptor (PXR) | Lithocholic acid (LCA), 3-keto-LCA | Regulates detoxification of xenobiotics and bile acids[3]. |

| Vitamin D Receptor (VDR) | Lithocholic acid (LCA) | Involved in calcium homeostasis and detoxification of LCA[3]. |

| Glucocorticoid Receptor (GR) | Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA) | Modulates inflammatory responses and metabolism[4]. |

| Liver X Receptor (LXR) | - | Indirectly regulated by bile acids; involved in cholesterol homeostasis. |

Note: Synthetic TGR5 agonists like INT-777 have been shown to be specific for TGR5 and do not activate FXR. While direct comprehensive screening data for this compound is not publicly available, its design as a selective TGR5 agonist suggests a similar lack of significant off-target activity on these nuclear receptors.

TGR5-Independent Effects on Cellular Metabolism

Recent evidence indicates that some metabolic effects of bile acids are not mediated by TGR5. For instance, acute elevations in circulating bile acids can impair hepatic insulin sensitivity by blunting the insulin-mediated suppression of hepatic glucose production, an effect that persists in TGR5 knockout mice. This highlights the existence of yet-to-be-fully-characterized TGR5-independent pathways for bile acid signaling in metabolic regulation.

II. The Intricate Signaling Network of TGR5

Activation of TGR5 by agonists such as this compound initiates a cascade of intracellular events that are more complex than the canonical Gαs-cAMP-PKA pathway. These non-canonical pathways are crucial for the diverse physiological roles of TGR5.

Canonical Gαs-cAMP Pathway

The primary signaling mechanism of TGR5 involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the CREB transcription factor, leading to changes in gene expression. This pathway is central to TGR5's role in stimulating glucagon-like peptide-1 (GLP-1) secretion.

Non-Canonical TGR5 Signaling Pathways

Beyond the classical Gαs pathway, TGR5 activation triggers a diverse array of signaling events, often in a cell-type-specific manner.

TGR5 can signal through β-arrestin 2. Upon agonist binding, β-arrestin 2 is recruited to the receptor and can act as a scaffold for other signaling proteins. A key consequence of this is the inhibition of the NF-κB pathway. TGR5 activation enhances the interaction between β-arrestin 2 and IκBα, the inhibitor of NF-κB. This interaction stabilizes IκBα, preventing its degradation and thereby sequestering NF-κB in the cytoplasm, which leads to a potent anti-inflammatory effect.

In gastric smooth muscle cells, TGR5 activation leads to relaxation by inhibiting the RhoA/Rho kinase (ROCK) pathway. This occurs through two parallel cAMP-dependent mechanisms: PKA-mediated phosphorylation of RhoA at Ser188, and Epac-dependent stimulation of Rap1, which also leads to ROCK inhibition.

Different TGR5 agonists can exhibit "biased agonism," preferentially activating one signaling pathway over another. For example, the agonist R399 shows a bias for β-arrestin 1 signaling, which promotes YAP activation and cell proliferation in non-small cell lung cancer cells. In contrast, INT-777 is biased towards Gs signaling, leading to YAP inactivation and inhibition of cell growth. This highlights the complexity of TGR5 pharmacology and the potential for developing pathway-selective drugs.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets and signaling pathways of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to TGR5 activation.

Materials:

-

HEK293T or other suitable cells

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM reduced-serum medium

-

DMEM with 10% FBS

-

This compound or other TGR5 agonists

-

NF-κB activator (e.g., TNF-α or LPS)

-

Passive Lysis Buffer

-

Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System from Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.

-

In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

-

Add 20 µL of the complex to each well. Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Aspirate the medium and replace it with 90 µL of serum-free DMEM.

-

Add 10 µL of this compound at various concentrations (pre-diluted in serum-free DMEM) to the appropriate wells. Incubate for 1-2 hours.

-

Add 10 µL of NF-κB activator (e.g., TNF-α to a final concentration of 20 ng/mL) to all wells except the unstimulated control.

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Aspirate the medium and wash cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure firefly luminescence.

-

Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Express the results as a percentage of the activity in the stimulated control.

Co-Immunoprecipitation of β-arrestin 2 and IκBα

This protocol is designed to demonstrate the interaction between β-arrestin 2 and IκBα following TGR5 activation.

Materials:

-

Cells endogenously expressing or overexpressing TGR5, β-arrestin 2, and IκBα (e.g., HEK293T)

-

This compound

-

Ice-cold PBS

-

1X Cell Lysis Buffer (e.g., from Cell Signaling Technology, #9803) with protease and phosphatase inhibitors

-

Antibody against β-arrestin 2 (for IP)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Antibody against IκBα (for Western blot)

-

Antibody against β-arrestin 2 (for Western blot)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency in 10 cm plates.

-

Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 0.5 mL of ice-cold 1X Cell Lysis Buffer to each plate and incubate on ice for 5 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

To 500 µg of protein lysate, add 2-5 µg of anti-β-arrestin 2 antibody or isotype control IgG. Incubate with rotation overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate with rotation for 2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic separation rack.

-

Wash the beads five times with 500 µL of 1X Cell Lysis Buffer.

-

-

Elution and Western Blotting:

-

Resuspend the beads in 30 µL of 3X SDS sample buffer and boil for 5 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκBα and β-arrestin 2, followed by HRP-conjugated secondary antibodies.

-

Visualize the bands using an ECL detection system. An increased amount of IκBα in the β-arrestin 2 IP from this compound-treated cells compared to the control indicates an enhanced interaction.

-

IV. Conclusion

The cellular pharmacology of this compound is defined by its potent and selective activation of TGR5. However, a thorough understanding of its biological effects necessitates an appreciation of the complex, non-canonical signaling pathways downstream of TGR5, including those mediated by β-arrestin and those leading to the inhibition of NF-κB and Rho kinase. Furthermore, when considering the broader physiological context of bile acid signaling, it is essential to recognize the role of other cellular targets, particularly nuclear receptors, which are engaged by endogenous bile acids but not by selective synthetic agonists like this compound. The experimental protocols detailed herein provide a robust framework for researchers to further dissect these intricate signaling networks and to characterize the full spectrum of cellular responses to TGR5 activation. This knowledge is critical for the continued development of TGR5-targeted therapeutics for metabolic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Gpbar1-cAMP Axis: A Technical Guide to Understanding its Effects on Intracellular cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, and its critical role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels. This document details the underlying signaling pathways, presents quantitative data on the effects of various ligands, and provides detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction to Gpbar1 and its Role in cAMP Signaling

Gpbar1 is a member of the G protein-coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids.[1] Upon activation by bile acids and other synthetic ligands, Gpbar1 primarily couples to the stimulatory G protein, Gαs. This interaction initiates a signaling cascade wherein the activated Gαs subunit stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cAMP.[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn mediate a wide array of physiological responses. These include the regulation of glucose homeostasis, energy expenditure, inflammation, and smooth muscle relaxation.[3]

However, the signaling outcome of Gpbar1 activation can be cell-type dependent. For instance, in ciliated cholangiocytes, Gpbar1 has been shown to couple to the inhibitory G protein, Gαi, leading to a decrease in intracellular cAMP levels. This highlights the complexity of Gpbar1 signaling and the importance of the cellular context.

Gpbar1 Signaling Pathway

The canonical Gpbar1 signaling pathway leading to an increase in intracellular cAMP is a crucial mechanism for many of its physiological effects. The binding of an agonist to Gpbar1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of the Gαs-GTP complex from the βγ subunits. The activated Gαs-GTP then binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane. Adenylyl cyclase, in turn, converts ATP into cAMP. The generated cAMP can then activate PKA by binding to its regulatory subunits, releasing the catalytic subunits to phosphorylate various downstream targets.

Quantitative Effects of Ligands on Intracellular cAMP Levels

The modulation of intracellular cAMP levels by Gpbar1 ligands has been quantified in numerous studies. The following tables summarize the effects of various agonists and antagonists on cAMP production in different cellular contexts.

Gpbar1 Agonists

| Agonist | Cell Type | EC50 (µM) | Observed Effect on cAMP | Reference |

|---|---|---|---|---|

| Lithocholic acid (LCA) | CHO cells expressing human GPBAR1 | 0.53 | Potent induction of cAMP | |

| Deoxycholic acid (DCA) | CHO cells expressing human GPBAR1 | 1.0 | Induction of cAMP | |

| Chenodeoxycholic acid (CDCA) | CHO cells expressing human GPBAR1 | 4.4 | Induction of cAMP | |

| Cholic acid (CA) | CHO cells expressing human GPBAR1 | 7.7 | Induction of cAMP | |

| INT-777 | HEK293 cells overexpressing GPBAR1 | 0.18 | Potent and selective agonism | |

| Oleanolic Acid | RAW 264.7 macrophages | - | Concentration-dependent increase | |

| Compound 7 (Dual GPBAR1 agonist/RORγt inverse agonist) | HEK-293T cells transfected with GPBAR1 | 5.9 | Efficacy of ~129% compared to TLCA |

Gpbar1 Antagonists

| Antagonist | Cell Type | IC50 | Observed Effect on cAMP | Reference |

|---|---|---|---|---|

| SBI-115 | Cystic cholangiocytes | - | Inhibits taurolithocholic acid-induced increases in cAMP levels at 100 and 200 µM. | |

| SBI-364 | - | 8.6 nM | Potent first-in-class competitive antagonist that inhibits cAMP-mediated pathways. | |

| DFN406 | MKN45 gastric cancer cells | - | Inhibited GPBAR1 ligand-induced effects associated with downstream signaling. |

Experimental Protocols for Measuring Intracellular cAMP

Accurate quantification of intracellular cAMP is fundamental to studying Gpbar1 signaling. Several robust methods are available, with Homogeneous Time-Resolved Fluorescence (HTRF) and Förster Resonance Energy Transfer (FRET) being among the most widely used for their high-throughput capabilities and sensitivity.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

The HTRF cAMP assay is a competitive immunoassay. It relies on the competition between native cAMP produced by cells and a labeled cAMP (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the antibody is bound to the d2-labeled cAMP, FRET occurs. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Cell Preparation:

-

Culture cells expressing Gpbar1 to 70-90% confluency.

-

Harvest and resuspend cells in stimulation buffer to the desired density. For adherent cells, seed them in a 384-well plate and allow them to attach overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of the Gpbar1 agonist or antagonist in stimulation buffer.

-

-

Cell Stimulation:

-

Add the compound dilutions to the wells containing the cells.

-

For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

-

Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a negative control (vehicle).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Add the HTRF lysis buffer containing the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody to each well.

-

Incubate the plate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values.

-

Förster Resonance Energy Transfer (FRET)-based cAMP Biosensors

FRET-based biosensors are genetically encoded proteins that change their conformation upon binding to cAMP, leading to a change in FRET efficiency between two fluorescent proteins. A common type of FRET biosensor for cAMP is based on the Epac protein.

Detailed Protocol:

-

Cell Transfection:

-

Transfect the host cells with a plasmid encoding the FRET-based cAMP biosensor. For stable expression, generate a stable cell line.

-

-

Cell Seeding:

-

Seed the transfected cells in a multi-well plate suitable for fluorescence microscopy or plate reading.

-

-

Compound Addition:

-

Prepare dilutions of the Gpbar1 agonist or antagonist.

-

Add the compounds to the cells and immediately start the measurement.

-

-

Live-Cell Imaging/Reading:

-

Use a fluorescence microscope or a plate reader equipped for FRET measurements to monitor the change in the FRET ratio over time.

-

Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the change in FRET ratio against time to observe the kinetics of the cAMP response.

-

For dose-response experiments, plot the maximum change in FRET ratio against the ligand concentration.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effect of a test compound on Gpbar1-mediated intracellular cAMP production.

Conclusion

The Gpbar1-cAMP signaling axis represents a significant area of research with therapeutic potential in various metabolic and inflammatory diseases. A thorough understanding of the effects of different ligands on intracellular cAMP levels is paramount for the development of novel drugs targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of Gpbar1 pharmacology and its downstream consequences. The continued investigation into the nuances of Gpbar1 signaling will undoubtedly pave the way for innovative therapeutic strategies.

References

Pharmacological Properties of Gpbar-A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpbar-A is a potent and specific agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, signaling pathways, and in vitro and in vivo effects. The information is curated to support researchers and professionals in the fields of pharmacology and drug development in their exploration of GPBAR1 as a therapeutic target for metabolic and inflammatory diseases.

Introduction to this compound and GPBAR1

The G protein-coupled bile acid receptor 1 (GPBAR1) has emerged as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory disorders.[1][2] GPBAR1 is activated by bile acids, which are endogenous signaling molecules.[2] this compound is a synthetic, specific agonist of GPBAR1, designed to elicit the therapeutic effects of receptor activation with high potency and selectivity.[3] This document details the key pharmacological characteristics of this compound, providing essential data and experimental context for its scientific evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity on human and murine GPBAR1.

Table 1: In Vitro Potency of this compound

| Cell Line | Receptor Species | Assay Type | Parameter | Value (µM) |

| HEK293 | Human | CRE-luciferase reporter | EC50 | 0.019 |

| HEK293 | Mouse | CRE-luciferase reporter | EC50 | 0.13 |

Data sourced from MedchemExpress. EC50 values represent the concentration of this compound required to elicit a half-maximal response in the respective assays.

Signaling Pathways

Activation of GPBAR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Emerging evidence also suggests the involvement of β-arrestin pathways in GPBAR1 signaling, which can be agonist-dependent and lead to distinct downstream effects. Furthermore, activation of GPBAR1 has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Gs/cAMP Signaling Pathway

The canonical signaling pathway for GPBAR1 activation by this compound is depicted below. This pathway is central to many of the metabolic effects of GPBAR1 agonists, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.

References

- 1. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Gpbar1 (TGR5) in Metabolic Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] Gpbar1 is activated by bile acids, which, beyond their classical role in digestion, are now recognized as critical signaling molecules in metabolic regulation.[3][4] This receptor is expressed in various metabolically active tissues, including enteroendocrine L-cells, brown adipose tissue, skeletal muscle, and macrophages, where it modulates key physiological processes such as glucose homeostasis, energy expenditure, and inflammation.[5] This technical guide provides a comprehensive overview of the core biology of Gpbar1, detailing its signaling pathways, experimental methodologies for its study, and quantitative data from key preclinical research.

Gpbar1 Signaling Pathways

Gpbar1 is a G protein-coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This canonical Gαs-cAMP-PKA-CREB pathway is central to many of the metabolic benefits associated with Gpbar1 activation.

Beyond the canonical pathway, Gpbar1 signaling can also involve other downstream effectors. For instance, in some cellular contexts, Gpbar1 activation has been linked to calcium mobilization and the activation of the ERK1/2 signaling pathway. Furthermore, Gpbar1 can exert anti-inflammatory effects by antagonizing the NF-κB signaling pathway, a key regulator of inflammation. This anti-inflammatory action is, in part, mediated by the cAMP-PKA pathway which can interfere with NF-κB activation.

Key Metabolic Functions of Gpbar1

Glucagon-Like Peptide-1 (GLP-1) Secretion

One of the most well-characterized roles of Gpbar1 is its ability to stimulate the secretion of GLP-1 from intestinal enteroendocrine L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. Activation of Gpbar1 on the basolateral membrane of L-cells is thought to be the predominant mechanism for bile acid-induced GLP-1 release. This effect is mediated by the Gαs-cAMP pathway. The stimulation of endogenous GLP-1 secretion by Gpbar1 agonists represents a key strategy for the treatment of type 2 diabetes.

Energy Expenditure

Gpbar1 activation has been shown to increase energy expenditure, primarily through the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT). This process involves the upregulation of uncoupling protein 1 (UCP1), which dissipates energy as heat. The Gpbar1-mediated increase in cAMP can lead to the activation of PGC-1α, a master regulator of mitochondrial biogenesis and thermogenesis. By promoting energy expenditure, Gpbar1 agonists have the potential to combat obesity.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases, including insulin resistance and NASH. Gpbar1 activation exerts potent anti-inflammatory effects in macrophages and other immune cells. As mentioned, this is partly achieved by inhibiting the pro-inflammatory NF-κB pathway. Gpbar1 agonists have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-12, while promoting an anti-inflammatory M2 macrophage phenotype.

Quantitative Data on Gpbar1 Agonists

Several synthetic Gpbar1 agonists have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for two prominent agonists, BAR501 and INT-777.

Table 1: In Vitro Activity of Gpbar1 Agonists

| Compound | Assay System | Parameter | Value | Reference |

| BAR501 | HEK293T cells with CRE-luciferase reporter | EC50 | 1 µM | |

| GLUTAg cells | ↑ GLP-1 mRNA expression (at 10 µM) | ~2.5-fold | ||

| GLUTAg cells | ↑ cAMP production (at 10 µM) | Significant increase | ||

| INT-777 | HEK293 cells overexpressing Gpbar1 | EC50 | 0.5 - 8 µM | |

| Human endometriotic stromal cells | ↓ TNF-α-induced IL-6, IL-8, MCP-1 | Significant reduction |

Table 2: In Vivo Effects of BAR501 in a Mouse Model of NASH (High-Fat, High-Fructose Diet)

| Parameter | Treatment Group | Result | Reference |

| Body Weight | HFD-F + BAR501 (30 mg/kg/day) | Reversal of weight gain | |

| Serum ALT | HFD-F + BAR501 (30 mg/kg/day) | Significantly reduced vs. HFD-F | |

| Serum Cholesterol | HFD-F + BAR501 (30 mg/kg/day) | Significantly reduced vs. HFD-F | |

| Glucose Tolerance | HFD-F + BAR501 (30 mg/kg/day) | Improved glucose tolerance | |

| Intestinal GLP-1 mRNA | HFD-F + BAR501 (30 mg/kg/day) | Increased expression | |

| Adipose Tissue Ucp1 mRNA | HFD-F + BAR501 (30 mg/kg/day) | Increased expression |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Gpbar1 function. Below are representative protocols for key in vitro and in vivo experiments.

Gpbar1 Activation Assay (CRE-Luciferase Reporter Assay)

This cell-based assay is a standard method to quantify the activation of Gpbar1 by agonists. It relies on the Gαs-cAMP-PKA-CREB signaling pathway.

Objective: To measure the dose-dependent activation of Gpbar1 by a test compound.

Materials:

-

HEK293T cells

-

Expression vector for human Gpbar1 (e.g., pCMV-GPBAR1)

-

CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])

-

Control vector for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent (e.g., FuGENE HD)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound and positive control (e.g., Lithocholic acid, BAR501)

-

Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.

-

Transfection: After 24 hours, co-transfect the cells with the Gpbar1 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in serum-free medium. Replace the culture medium with the compound dilutions and incubate for 18-24 hours.

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay system protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.

GLP-1 Secretion Assay from Intestinal Organoids

This ex vivo assay provides a more physiologically relevant system to study the effects of Gpbar1 agonists on GLP-1 secretion from primary intestinal cells.

Objective: To measure GLP-1 secretion from mouse or human intestinal organoids in response to Gpbar1 agonism.

Materials:

-

Intestinal crypts isolated from mouse or human tissue

-

Matrigel

-

Organoid culture medium

-

Test compound and positive controls (e.g., TGR5 agonist, forskolin)

-

Extracellular buffer (ECB)

-

GLP-1 ELISA kit

Protocol:

-

Organoid Culture: Isolate intestinal crypts and embed them in Matrigel. Culture the crypts in organoid culture medium to allow for the formation of mature organoids containing L-cells.

-

L-cell Enrichment (Optional): To enhance the GLP-1 signal, the organoid culture can be optimized to increase the density of L-cells, for example, by adding specific growth factors or small molecules to the differentiation medium.

-

Secretion Assay:

-

Gently harvest and wash the mature organoids.

-

Pre-incubate the organoids in ECB for a short period.

-

Stimulate the organoids with the test compound or positive controls dissolved in ECB for a defined period (e.g., 2 hours).

-

-

Supernatant Collection: Collect the supernatant containing the secreted GLP-1.

-

GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the organoids. Compare the GLP-1 secretion in response to the test compound with that of the vehicle control.

Ussing Chamber Experiments with Mouse Intestine

The Ussing chamber is an apparatus used to measure the transport of ions, nutrients, and drugs across epithelial tissues. It can be used to study the effects of Gpbar1 agonists on intestinal physiology.

Objective: To investigate the electrophysiological and barrier function effects of Gpbar1 activation on isolated mouse intestinal segments.

Materials:

-

Ussing chamber system

-

Mouse ileum or colon segments

-

Krebs-Ringer Bicarbonate (KRB) solution

-

Test compound

-

Voltage-clamp amplifier and data acquisition system

Protocol:

-

Tissue Preparation: Euthanize a mouse and excise a segment of the ileum or colon. Open the segment along the mesenteric border and gently remove the muscle layers.

-

Mounting: Mount the intestinal tissue in the Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Equilibrate the tissue in oxygenated KRB solution at 37°C.

-

Measurement of Basal Parameters: Measure the basal short-circuit current (Isc) and transepithelial electrical resistance (TEER) to assess tissue viability and baseline ion transport.

-

Compound Addition: Add the test compound to the basolateral (serosal) side of the tissue, as Gpbar1 is predominantly located on this membrane in L-cells.

-

Data Recording: Continuously record the changes in Isc and TEER following compound addition.

-

Data Analysis: Analyze the changes in electrophysiological parameters to determine the effect of the Gpbar1 agonist on intestinal ion transport and barrier function.

Induction of NASH in Mice (High-Fat, High-Fructose Model)

This in vivo model is commonly used to study the efficacy of therapeutic agents for NASH and associated metabolic disorders.

Objective: To induce a NASH phenotype in mice for the evaluation of Gpbar1 agonists.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

Fructose solution (e.g., 23 g/L in drinking water) or high-sucrose diet

-

Test compound (e.g., BAR501) administered by oral gavage

Protocol:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week.

-

Diet Induction: Feed the mice an HFD and provide drinking water supplemented with fructose for a period of 16-20 weeks to induce obesity, insulin resistance, and NASH.

-

Compound Treatment: Concurrently with the diet or after the establishment of the disease phenotype, administer the Gpbar1 agonist or vehicle control daily by oral gavage.

-

Metabolic Phenotyping: Throughout the study, monitor body weight, food and water intake, and perform glucose and insulin tolerance tests.

-

Terminal Procedures: At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST, cholesterol, glucose, insulin). Harvest the liver for histological analysis (H&E and Sirius Red staining) and gene expression analysis. Collect other tissues of interest (e.g., adipose tissue, intestine) for further analysis.

Conclusion

Gpbar1 stands as a multifaceted receptor with significant potential for the treatment of metabolic diseases. Its roles in promoting GLP-1 secretion, enhancing energy expenditure, and suppressing inflammation make it an attractive target for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of modulating Gpbar1 signaling. Future research will likely focus on the development of tissue-specific Gpbar1 agonists to maximize therapeutic benefits while minimizing potential side effects.

References

The role of Gpbar-A in regulating inflammation

An In-depth Technical Guide on the Role of Gpbar1 in Regulating Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor that has emerged as a critical regulator of inflammatory processes.[1][2] Activated by bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), as well as synthetic agonists, Gpbar1 is expressed in various immune cells, including macrophages, monocytes, and dendritic cells.[2][3][4] Its activation triggers intracellular signaling cascades that ultimately suppress pro-inflammatory responses, making it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies related to the anti-inflammatory role of Gpbar1.

Signaling Pathways

The anti-inflammatory effects of Gpbar1 are primarily mediated through two key signaling pathways: the antagonism of the NF-κB pathway and the activation of the cAMP/PKA pathway.

Gpbar1-Mediated Antagonism of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Gpbar1 activation has been shown to potently inhibit this pathway through multiple mechanisms. One of the primary modes of inhibition involves the suppression of IκBα phosphorylation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. Activation of Gpbar1 prevents this phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the inflammatory cascade. Furthermore, Gpbar1 activation has been demonstrated to be a negative modulator of NF-κB-mediated inflammation in a β-arrestin2-dependent manner.

Gpbar1-Mediated Activation of the cAMP-PKA-CREB Pathway

Another significant anti-inflammatory mechanism of Gpbar1 involves the cyclic adenosine monophosphate (cAMP) signaling pathway. Upon ligand binding, Gpbar1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). Activated PKA can then phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes. One of the key anti-inflammatory genes upregulated by this pathway is Interleukin-10 (IL-10), a potent immunosuppressive cytokine. IL-10 can inhibit the production of pro-inflammatory cytokines by macrophages and other immune cells, thus dampening the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Gpbar1

The anti-inflammatory effects of Gpbar1 activation have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the impact of Gpbar1 on the expression of pro-inflammatory cytokines and chemokines.

In Vitro Studies

| Cell Line | Treatment | Inflammatory Marker | Fold Change vs. LPS/TNF-α | Reference |

| SGC7901 (Gastric Cancer) | GPBARA | TNF-α mRNA | ↓ ~50% | |

| SGC7901 (Gastric Cancer) | GPBARA | MCP-1 mRNA | ↓ ~60% | |

| SGC7901 (Gastric Cancer) | 23(S)-mCDCA | TNF-α mRNA | ↓ ~40% | |

| SGC7901 (Gastric Cancer) | 23(S)-mCDCA | MCP-1 mRNA | ↓ ~50% | |

| Murine Macrophages | INT-777 | TNF-α production | ↓ ~70% | |

| Murine Macrophages | INT-777 | IL-6 production | ↓ ~80% | |

| Murine Macrophages | INT-777 | MCP-1 production | ↓ ~60% |

In Vivo Studies

| Animal Model | Treatment | Tissue | Inflammatory Marker | Fold Change vs. LPS/DSS/TNBS | Reference |

| LPS-induced Gastric Inflammation (WT mice) | 23(S)-mCDCA | Stomach | TNF-α protein | ↓ ~50% | |

| LPS-induced Gastric Inflammation (WT mice) | 23(S)-mCDCA | Stomach | MCP-1 protein | ↓ ~60% | |

| DSS-induced Colitis (WT mice) | Oleanolic Acid | Colon | MPO activity | ↓ ~50% | |

| TNBS-induced Colitis (WT mice) | Oleanolic Acid | Colon | Colitis score | ↓ ~40% | |

| TNBS-induced Colitis (WT mice) | Ciprofloxacin | Colon | Colitis score | ↓ ~50% | |

| Atherosclerosis (Ldlr-/- mice) | INT-777 | Aorta | Plaque size | ↓ ~40% | |

| TNBS-induced Colitis (WT mice) | BAR501 | Colon | TNF-α mRNA | ↓ ~60% | |

| TNBS-induced Colitis (WT mice) | BAR501 | Colon | IFN-γ mRNA | ↓ ~70% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Gpbar1's role in inflammation.

In Vitro Cell Culture and Stimulation

Cell Lines and Culture Conditions:

-

SGC7901 human gastric cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

RAW264.7 murine macrophages were maintained in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO2.

Stimulation and Treatment:

-

For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) (from E. coli O111:B4; Sigma-Aldrich) at a concentration of 1 µg/mL or tumor necrosis factor-alpha (TNF-α) (R&D Systems) at 10 ng/mL for the indicated times.

-

Gpbar1 agonists were added to the culture medium 24 hours prior to inflammatory stimulation. The following agonists and concentrations were used:

-

GPBARA (3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) at 1 µM.

-

23(S)-mCDCA at 10 µM.

-

INT-777 (6α-ethyl-23(S)-methyl-cholic acid) at 10 µM.

-

Oleanolic Acid (Sigma-Aldrich) at 10 µM.

-

BAR501 at 10 µM.

-

Animal Models of Inflammation

Animals:

-

Wild-type C57BL/6 mice and Gpbar1 knockout (Gpbar1-/-) mice on a C57BL/6 background were used. All animals were housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

LPS-Induced Gastric Inflammation:

-

Mice were fasted for 12 hours and then intraperitoneally (i.p.) injected with LPS (10 mg/kg body weight). Control mice received an equal volume of saline. Gpbar1 agonists were administered by oral gavage 2 hours before LPS injection. Animals were euthanized 6 hours after LPS administration, and stomach tissues were collected for analysis.

Dextran Sulfate Sodium (DSS)-Induced Colitis:

-

Acute colitis was induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000; MP Biomedicals) in the drinking water for 7 consecutive days. Body weight, stool consistency, and the presence of blood in the feces were monitored daily to calculate the Disease Activity Index (DAI).

Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis:

-

Mice were anesthetized, and a catheter was inserted into the colon. TNBS (5 mg in 50% ethanol) was administered intrarectally. Control mice received 50% ethanol alone. Gpbar1 agonists were administered daily by oral gavage starting from the day of TNBS administration.

Molecular and Cellular Analyses

Quantitative Real-Time PCR (qPCR):

-

Total RNA was extracted from cells or tissues using TRIzol reagent (Invitrogen).

-

cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit (Promega).

-

qPCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. The relative expression of target genes was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

Western Blot Analysis:

-

Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the BCA protein assay kit (Pierce).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C.

-

Primary antibodies used included those against phospho-IκBα, IκBα, p65, and β-actin (Cell Signaling Technology).

-

After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA):

-

The concentrations of TNF-α, IL-6, and MCP-1 in cell culture supernatants or serum were measured using commercially available ELISA kits (R&D Systems) according to the manufacturer's instructions.

Histological Analysis

-

Stomach or colon tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

-

Sections were stained with hematoxylin and eosin (H&E) for morphological evaluation of inflammation, including cellular infiltration and tissue damage.

-

Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, was measured in tissue homogenates using a colorimetric assay kit (Cayman Chemical).

Experimental Workflow for Investigating Gpbar1 in Colitis

References

- 1. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bile acid receptors regulate the role of intestinal macrophages in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gpbar1 (TGR5) Agonist Treatment in Primary Intestinal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing G protein-coupled bile acid receptor 1 (Gpbar1, also known as TGR5) agonists, herein referred to as Gpbar-A, in primary intestinal cultures. This document outlines the underlying signaling pathways, detailed experimental protocols for organoid culture and treatment, and methods for assessing the cellular response to this compound.

Introduction

Gpbar1 is a cell surface receptor activated by bile acids, playing a crucial role in intestinal homeostasis, epithelial regeneration, and metabolic regulation.[1][2][3] Its activation in the intestinal epithelium, particularly in intestinal stem cells (ISCs) and enteroendocrine L-cells, triggers signaling cascades that influence cell proliferation, differentiation, and hormone secretion.[1][4] These characteristics make Gpbar1 an attractive therapeutic target for conditions such as inflammatory bowel disease and type 2 diabetes. This guide details the use of this compound in primary intestinal organoid cultures, a key in vitro model system that recapitulates the intestinal epithelium.

Gpbar1 Signaling in the Intestine

Activation of Gpbar1 by an agonist initiates a cascade of intracellular events. Two primary pathways have been elucidated in intestinal epithelial cells:

-

SRC/YAP Pathway: In intestinal stem cells, Gpbar1 activation leads to the stimulation of SRC kinase. Activated SRC, in turn, promotes the nuclear translocation of Yes-associated protein 1 (YAP), a transcriptional co-activator. Nuclear YAP then drives the expression of genes that promote ISC proliferation and epithelial regeneration.

-

Gs/cAMP/GLP-1 Pathway: In enteroendocrine L-cells, Gpbar1 is coupled to a stimulatory Gα protein (Gs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis.

Data Presentation

Table 1: Effects of Gpbar1 Agonists on Intestinal Organoids

| Agonist | Model System | Concentration | Incubation Time | Observed Effect | Reference |

| INT-777 | Mouse Intestinal Organoids | Not specified | Not specified | Promoted organoid growth | |

| Lithocholic Acid (LCA) | Mouse Ileal Organoids | 10 µM | 48 hours | 2-fold increase in L-cell number | |

| This compound (general) | Mouse Intestinal Cultures | Not specified | Not specified | Increased GLP-1 secretion | |

| BAR501 | Mouse Models of Colitis | Not specified | Not specified | Upregulated ACE2 mRNA expression |

Signaling Pathway Diagrams

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Intestinal Organoids

This protocol is adapted from established methods for generating intestinal organoids.

Materials:

-

Mouse small intestine or colon

-

Gentle Cell Dissociation Reagent

-

DMEM/F-12 medium

-

Penicillin-Streptomycin

-

GlutaMAX

-

HEPES

-

N-2 supplement

-

B-27 supplement

-

N-acetylcysteine

-

Recombinant Mouse EGF

-

Recombinant Mouse Noggin

-

Recombinant Mouse R-spondin1

-

Basement Membrane Matrix (e.g., Matrigel)

-

PBS (Ca²⁺/Mg²⁺ free)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Isolate the small intestine or colon from a mouse and flush with cold PBS.

-

Open the intestine longitudinally, wash with cold PBS, and cut into small 2-5 mm pieces.

-

Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes on a rocking platform at 4°C.

-

Vigorously shake the tube to release crypts and filter the supernatant through a 70 µm cell strainer into a new tube.

-

Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.

-

Resuspend the crypt pellet in complete organoid growth medium (DMEM/F-12 with supplements, growth factors, and antibiotics).

-

Mix the crypt suspension with Basement Membrane Matrix at a 1:2 ratio on ice.

-

Plate 50 µL domes of the mixture into a pre-warmed 24-well plate.

-

Polymerize the domes by incubating at 37°C for 15-20 minutes.

-

Overlay with 500 µL of complete organoid growth medium.

-

Culture at 37°C and 5% CO₂. Change the medium every 2-3 days. Organoids should be ready for experiments in 5-7 days.

Protocol 2: Treatment of Intestinal Organoids with this compound

Materials:

-

Mature intestinal organoids (from Protocol 1)

-

This compound of interest (e.g., INT-777, Lithocholic Acid)

-

DMSO (vehicle control)

-

Complete organoid growth medium

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete organoid growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

-

Carefully remove the old medium from the organoid cultures.

-

Add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.

-

Incubate the organoids for the desired period (e.g., 24-48 hours), depending on the experimental endpoint.

-

After incubation, proceed with downstream analysis (e.g., imaging, RNA/protein extraction, or functional assays).

Protocol 3: Analysis of Organoid Growth and Proliferation

Methods:

-

Morphological Analysis: Capture brightfield images of the organoids at different time points. Measure the diameter and count the number of budding crypts per organoid to assess growth.

-

Immunofluorescence for Proliferation Markers: Fix, permeabilize, and stain organoids for proliferation markers such as Ki67 or EdU incorporation.

-

Colony-Forming Assays: Dissociate organoids into single cells and re-plate at a low density. Treat with this compound and count the number of newly formed organoids after 7-10 days to assess stem cell function.

Protocol 4: Quantification of GLP-1 Secretion

Procedure:

-

Treat organoids with this compound as described in Protocol 2.

-

After the incubation period, carefully collect the culture supernatant.

-

Centrifuge the supernatant at 500 x g for 5 minutes to pellet any debris.

-

Use a commercially available GLP-1 ELISA kit to quantify the concentration of secreted GLP-1 in the supernatant, following the manufacturer's instructions.

Experimental Workflow Diagram

Conclusion

The protocols and information provided in this document offer a robust framework for investigating the effects of Gpbar1 agonists in primary intestinal cultures. By leveraging the power of intestinal organoids, researchers can effectively study the molecular mechanisms of Gpbar1 signaling and evaluate the therapeutic potential of novel this compound compounds for a variety of gastrointestinal and metabolic diseases.

References

Application Notes and Protocols for Gpbar1 (TGR5) Agonist Dosage in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gpbar1, also known as TGR5, is a G protein-coupled receptor that functions as a cell surface receptor for bile acids. Its activation has been shown to play a significant role in regulating glucose metabolism, energy expenditure, and inflammation. In the context of diabetes, Gpbar1 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[1][2][3][4] This makes Gpbar1 an attractive therapeutic target for type 2 diabetes. These application notes provide a summary of dosages for various Gpbar1 agonists used in mouse models of diabetes and detailed protocols for key experiments.

Data Presentation: Gpbar1 Agonist Dosages in Mouse Models

The following table summarizes the quantitative data on the dosages of different Gpbar1 agonists, the specific mouse models of diabetes used, the route of administration, treatment duration, and the observed effects.

| Agonist | Mouse Model | Dosage | Administration Route | Duration | Key Effects | Reference |

| Compound 18 | Diet-Induced Obese (DIO) C57BL/6J mice | 3, 10, 30, 100 mg/kg | Oral gavage (p.o.) | Acute and Chronic | Acutely, doses ≥30 mg/kg increased GLP-1 and PYY secretion and lowered glucose excursion in an OGTT. Chronically, it led to weight loss. Caused dose-dependent gallbladder filling. | [1] |

| INT-777 | Diet-Induced Obese (DIO) mice | 100 mg/kg | Not specified | Acute | Increased bile weight significantly, but did not cause a detectable increase in GLP-1. | |

| WB403 | db/db mice and high-fat diet (HFD)-induced diabetic mice | 10, 20 mg/kg | Oral gavage (p.o.) | 8 weeks | Significantly improved glucose tolerance, decreased fasting and postprandial blood glucose, and lowered HbA1c. Increased pancreatic β-cell mass and restored normal islet cell distribution. Did not cause gallbladder filling. | |

| BAR501 | High-Fat Diet-Fructose (HFD-F) fed mice | 15 mg/kg/day | In diet | 19 weeks | Increased brown adipose tissue (BAT) weight and thermogenic activity. | |

| 3-oxo-DCA | DSS-induced colitis model in C57BL/6 mice | 10 mg/kg/day | Oral gavage (p.o.) | 11 days | Reversed colitis development in a Gpbar1-dependent manner. |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a Gpbar1 agonist on glucose tolerance in diabetic mice.

Materials:

-

Gpbar1 agonist of interest

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Mice (e.g., diet-induced obese or db/db mice)

Procedure:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Administer the Gpbar1 agonist or vehicle control via oral gavage at the desired dose.

-

After a specific time following compound administration (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer a glucose solution via oral gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A significant lowering of the glucose excursion is indicative of improved glucose tolerance.

Measurement of Plasma GLP-1 and PYY

Objective: To determine if the Gpbar1 agonist stimulates the secretion of incretin hormones.

Materials:

-

Gpbar1 agonist of interest

-

Vehicle control

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

EDTA-coated tubes for blood collection

-

Centrifuge

-

ELISA kit for active GLP-1 and PYY

Procedure:

-

Administer the Gpbar1 agonist or vehicle control to mice.

-